9H-Fluorene-1-carboxamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

9H-fluorene-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C14H12N2.ClH/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;/h1-7H,8H2,(H3,15,16);1H |

InChI Key |

NYKKSIMDUDJGII-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 9H-Fluorene-1-carboxamidine hydrochloride: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-Fluorene-1-carboxamidine hydrochloride is a derivative of the tricyclic aromatic hydrocarbon fluorene, distinguished by the presence of a carboxamidine group at the 1-position. This functional group imparts unique chemical properties and suggests significant potential for biological activity, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features align with classes of compounds known to exhibit anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established chemical transformations, and an exploration of its potential biological significance, drawing insights from closely related fluorene-based compounds.

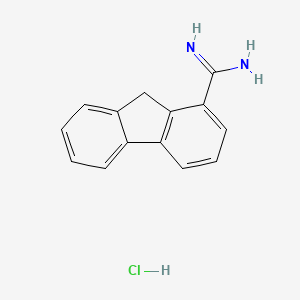

Chemical Structure and Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 885270-15-5 .[1] The chemical structure consists of a fluorene nucleus, a planar and aromatic system, with a carboxamidine hydrochloride salt attached to the C1 position. The hydrochloride salt form generally enhances the solubility of the compound in aqueous media, a desirable characteristic for biological testing and potential pharmaceutical formulations.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | 9H-Fluorene | This compound (Predicted) |

| Molecular Formula | C₁₃H₁₀ | C₁₄H₁₃ClN₂ |

| Molecular Weight | 166.22 g/mol | 244.72 g/mol |

| Appearance | White crystalline solid | Likely a crystalline solid |

| Melting Point | 116-117 °C | Significantly higher than fluorene |

| Boiling Point | 295 °C | Decomposes before boiling |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water and polar organic solvents |

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is the Pinner reaction .[2][3][4][5][6] This well-established reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Pinner reaction and would require optimization for this specific substrate.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Preparation: Dry, powdered 9H-fluorene-1-carbonitrile is suspended in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reaction: The suspension is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred suspension. The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

Isolation: The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried in vacuo.

Step 2: Conversion to this compound

-

Ammonolysis: The isolated Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C. Anhydrous ammonia gas is then passed through the solution, or a solution of ammonia in ethanol is added dropwise.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to observe the formation of the amidine.

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, the fluorene scaffold and the amidine functional group are present in many biologically active molecules, suggesting a high potential for pharmacological effects.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of fluorene derivatives. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in various cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][4][5] These compounds were found to arrest the cell cycle at the G2/M phase, leading to programmed cell death.[2] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[5]

The amidine group is also a well-known pharmacophore in medicinal chemistry, often contributing to the binding of small molecules to biological targets through hydrogen bonding and electrostatic interactions. Amidine-containing compounds have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[7] Some amidine derivatives act as topoisomerase I inhibitors, inducing DNA damage and subsequent apoptosis in cancer cells.[8]

Given these precedents, it is plausible that this compound could exhibit anticancer activity through mechanisms such as:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerases or kinases.

Caption: Potential mechanisms of anticancer activity for this compound.

Antimicrobial Potential

Fluorene derivatives have also been investigated for their antimicrobial properties. The planar, aromatic structure of the fluorene nucleus can facilitate intercalation into microbial DNA or disruption of cell membranes. The cationic nature of the carboxamidine group at physiological pH could further enhance interactions with negatively charged components of microbial cell walls and membranes.

Key Experimental Assays for Evaluation

To elucidate the biological profile of this compound, a series of in vitro assays would be essential.

Anticancer Activity Assays

-

Cell Viability/Cytotoxicity Assays: (e.g., MTT, SRB) to determine the concentration-dependent cytotoxic effects on a panel of cancer cell lines.

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to confirm the induction of programmed cell death.

-

Cell Cycle Analysis: (e.g., flow cytometry) to investigate the effects on cell cycle progression.

-

Tubulin Polymerization Assay: To determine if the compound inhibits microtubule formation.

-

Topoisomerase I Inhibition Assay: To assess the ability of the compound to inhibit this key DNA-regulating enzyme.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency against a range of bacterial and fungal strains.

-

Biofilm Inhibition Assays: To evaluate the ability to prevent the formation of microbial biofilms.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorene derivatives and fine chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. Based on the known biological activities of structurally related fluorene carboxamides and other amidine-containing compounds, it is a strong candidate for investigation as an anticancer and/or antimicrobial agent. Further research, including its definitive synthesis, purification, and comprehensive biological evaluation, is warranted to fully characterize its therapeutic potential.

References

- (2026, February 17). Current time information in London, GB. Google.

-

Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

-

The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line. (2024). PubMed. Retrieved from [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288–1292. [Link]

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2022, November 18). Frontiers. Retrieved from [Link]

-

Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Notes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. (n.d.). PMC. Retrieved from [Link]

-

Design, Synthesis, Mechanisms of Action, and Toxicity of Novel 20(S)-Sulfonylamidine Derivatives of Camptothecin as Potent Antitumor Agents. (2014, July 8). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013, March 8). BG. Retrieved from [Link]

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. Retrieved from [Link]

-

Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2022, November 10). MDPI. Retrieved from [Link]

-

Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium Catalysis. (2017, December 27). LabXing. Retrieved from [Link]

-

Synthesis of fluorenone from fluorene‐9‐carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorenone. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Chemical Properties of 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- (CAS 746-47-4). (n.d.). Cheméo. Retrieved from [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (n.d.). PMC. Retrieved from [Link]

-

Fluorenone. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. This compound | 885270-15-5 [amp.chemicalbook.com]

- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 9H-Fluorene-1-carboxamidine hydrochloride

A Note on the Subject Compound: Direct mechanistic studies on 9H-Fluorene-1-carboxamidine hydrochloride are not extensively available in the current body of scientific literature. However, a significant corpus of research exists for structurally related fluorene-based compounds, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides. This guide will, therefore, provide a detailed overview of the established mechanisms of these closely related analogs to infer a putative mechanism of action for this compound. The insights are grounded in the principles of structure-activity relationships (SAR) and provide a scientifically rigorous, albeit hypothetical, framework for understanding its potential biological effects.

Part 1: Core Mechanistic Insights from Structurally Related Fluorene Analogs

The primary mechanism of action identified for fluorene carboxamide derivatives is the induction of apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapeutics. This apoptotic induction is primarily mediated through two interconnected pathways: intrinsic apoptosis involving caspase activation and cell cycle arrest at the G2/M phase.

Intrinsic Apoptosis Induction via Caspase Activation

Several studies have demonstrated that N-aryl-9-oxo-9H-fluorene-1-carboxamides are potent inducers of apoptosis. A lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (identified as compound 2a in several studies), was found to activate caspases in various human cancer cell lines, including breast (T47D), colon (HCT116), and hepatocellular carcinoma (SNU398) cells.[1]

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The process typically follows a hierarchical cascade. While the precise upstream events for these fluorene derivatives are yet to be fully elucidated, the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3, is a well-established pathway for intrinsic apoptosis.[2][3][4]

Caption: Putative Intrinsic Apoptosis Pathway Induced by Fluorene Derivatives.

Cell Cycle Arrest at the G2/M Phase

In conjunction with apoptosis induction, these fluorene compounds have been observed to cause a halt in the cell cycle at the G2/M transition phase.[1][5] This arrest prevents the cell from entering mitosis and is a common cellular response to DNA damage or other cellular stresses, often serving as a prelude to apoptosis. The G2/M checkpoint is a critical regulatory point, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer.

Caption: G2/M Cell Cycle Arrest Induced by Fluorene Compounds.

Part 2: Structural Modifications and a Shift in Mechanism: Tubulin Inhibition

Intriguingly, structure-activity relationship (SAR) studies have revealed that modifications to the 9-oxo-9H-fluorene ring can lead to a change in the primary mechanism of action.[6][7] Specifically, the introduction of substituents at the 7-position of the fluorene ring resulted in compounds that were active in a tubulin inhibition assay.[6][7]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptosis. This is a well-established mechanism for a number of clinically successful anticancer drugs.[8][9][10]

The observation that some fluorene derivatives act as tubulin inhibitors suggests that the fluorene scaffold is a versatile pharmacophore whose biological activity can be fine-tuned through chemical modification.

Caption: Mechanism of Tubulin Polymerization Inhibition by Fluorene Derivatives.

Part 3: Quantitative Data Summary

The following table summarizes the reported biological activities of key N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives in various cancer cell lines.

| Compound ID | Cell Line | Assay | EC50 / GI50 (µM) | Reference |

| 2a | T47D | Caspase Activation | Sub-micromolar | [1] |

| HCT116 | Caspase Activation | Sub-micromolar | [1] | |

| SNU398 | Caspase Activation | Sub-micromolar | [1] | |

| T47D | Growth Inhibition | Sub-micromolar | [1] | |

| HCT116 | Growth Inhibition | Sub-micromolar | [1] | |

| SNU398 | Growth Inhibition | Sub-micromolar | [1] | |

| 6s | T47D | Caspase Activation | Sub-micromolar | [1] |

| HCT116 | Caspase Activation | Sub-micromolar | [1] | |

| SNU398 | Caspase Activation | Sub-micromolar | [1] | |

| T47D | Growth Inhibition | Sub-micromolar | [1] | |

| HCT116 | Growth Inhibition | Sub-micromolar | [1] | |

| SNU398 | Growth Inhibition | Sub-micromolar | [1] | |

| 5a | T47D | Caspase Activation | 0.15 - 0.29 | [6] |

| HCT116 | Caspase Activation | 0.15 - 0.29 | [6] | |

| SNU398 | Caspase Activation | 0.15 - 0.29 | [6] |

Part 4: Experimental Protocols

Caspase Activity Assay

This protocol is a generalized procedure based on the methodologies described in the cited literature for measuring caspase activation.[1][2][3][11][12][13]

Objective: To quantify the activity of caspases in cells treated with the test compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound (this compound or analog)

-

DMSO (vehicle control)

-

Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Caspase Assay:

-

Allow the Caspase-Glo® reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the compound concentration and determine the EC50 value using a suitable software package.

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure for analyzing the cell cycle distribution of cells treated with a test compound.[1][4][14][15]

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates to approximately 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting:

-

Collect the culture medium (containing floating, potentially apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Add the cell suspension dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Part 5: Putative Mechanism of Action of this compound

Based on the available data for structurally related fluorene carboxamides, a plausible mechanism of action for this compound can be hypothesized. The carboxamidine group, being a strong basic group, may influence the compound's cellular uptake, distribution, and target interactions compared to the carboxamide moiety.

It is reasonable to postulate that This compound likely acts as an apoptosis inducer. The core fluorene scaffold appears to be crucial for this activity. The primary mechanism would involve the induction of intrinsic apoptosis through the activation of the caspase cascade, potentially initiated by mitochondrial stress. Concurrently, the compound may induce cell cycle arrest at the G2/M checkpoint, preventing cell division and sensitizing the cells to apoptotic stimuli.

Whether this compound also possesses tubulin inhibitory activity would depend on the overall electronic and steric properties conferred by the carboxamidine group and the lack of an oxo group at the 9-position. Further experimental validation is necessary to confirm this hypothesized mechanism and to explore any potential alternative or additional biological targets.

References

-

Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

-

ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. [Link]

-

Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288–1292. [Link]

-

ResearchGate. Derivative 4 induces caspase 3/9 activation. [Link]

-

ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. [Link]

-

ResearchGate. Inhibition of tubulin polymerization by compounds 7 f and 7 g. [Link]

-

MDPI. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

-

MDPI. (2017, August 1). Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. [Link]

-

PMC. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

-

PMC. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

-

Mastbergen, S. C., Duivenvoorden, I., Versteegh, R. T., & Geldof, A. A. (2000). Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. Anticancer Research, 20(3A), 1833–1838. [Link]

-

PMC. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. [Link]

-

PMC. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. [Link]

-

Onen-Bayram, F. E., Durmaz, I., Scherman, D., Herscovici, J., & Cetin-Atalay, R. (2012). A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(14), 4615–4619. [Link]

-

Tang, H. Y., & Tang, H. L. (2008). A fluorescent reporter of caspase activity for live imaging. Genetics, 180(1), 669–677. [Link]

-

MDPI. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

-

Taylor & Francis Online. Cell cycle arrest – Knowledge and References. [Link]

Sources

- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fluorescent reporter of caspase activity for live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]

- 14. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

9H-Fluorene-1-carboxamidine hydrochloride as a serine protease inhibitor

The following technical guide details the characterization, mechanism, and experimental application of 9H-Fluorene-1-carboxamidine hydrochloride as a serine protease inhibitor. This guide is structured for researchers requiring high-fidelity protocols for enzyme kinetics and drug discovery assays.

Advanced Characterization & Application in Serine Protease Inhibition[1][2]

Executive Summary & Compound Profile

This compound is a synthetic, small-molecule competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA).[1][2] Structurally, it functions as a rigid, hydrophobic analog of benzamidine.[2] The fluorene core enhances binding affinity through hydrophobic interactions with the enzyme's S2/S3 subsites, while the C1-amidine moiety mimics the arginine side chain of natural substrates.[1][2]

| Property | Technical Specification |

| IUPAC Name | 9H-Fluorene-1-carboximidamide hydrochloride |

| CAS Number | 885270-15-5 |

| Molecular Formula | C₁₄H₁₂N₂[1][2] · HCl |

| Molecular Weight | 244.72 g/mol |

| Target Class | Serine Proteases (Trypsin-like) |

| Mechanism | Reversible, Competitive (S1 Pocket Binder) |

| Solubility | Soluble in DMSO (>50 mM); Moderate in H₂O |

| Storage | -20°C, Desiccated, Protect from light |

Mechanistic Pharmacology

The efficacy of 9H-Fluorene-1-carboxamidine stems from its ability to hijack the catalytic machinery of the protease without undergoing hydrolysis.[1][2]

2.1 Molecular Binding Mode[1][2]

-

Primary Anchor (S1 Pocket): The positively charged amidine group (

) forms a critical salt bridge with the carboxylate side chain of Asp189 (chymotrypsin numbering) located at the bottom of the S1 specificity pocket.[1][2] This mimics the P1 Arginine/Lysine residue of the natural substrate.[1][2] -

Hydrophobic Stabilization (S2/S3 Sites): Unlike benzamidine, the fluorene ring provides a larger, planar hydrophobic surface.[2] This allows for

-stacking or Van der Waals interactions with residues such as Trp215 or Phe192 (common in thrombin/Factor Xa), significantly decreasing the dissociation constant ( -

Catalytic Triad Blockade: By occupying the S1 pocket, the inhibitor sterically prevents the catalytic triad (His57, Asp102, Ser195) from accessing the scissile bond of the substrate.

2.2 Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway and the disruption of the catalytic cycle.[1][2]

Caption: Competitive inhibition logic. The inhibitor (Red) competes with the substrate (Green) for the free enzyme, forming a reversible, non-productive E-I complex.

Experimental Protocol: Determination

To validate the potency of 9H-Fluorene-1-carboxamidine, a kinetic assay using a chromogenic substrate (e.g., S-2238 for Thrombin or BAPNA for Trypsin) is required.[1][2]

3.1 Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.[1][2]4. (PEG prevents surface adsorption of the protease).[1][2]

-

Enzyme Stock: Thrombin or Trypsin diluted to 10 nM in Assay Buffer. Keep on ice.

-

Substrate Stock: 2 mM Chromogenic Substrate (e.g., S-2238) in H₂O.

-

Inhibitor Stock: Dissolve 9H-Fluorene-1-carboxamidine HCl in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer (keep DMSO < 1% final).

3.2 Kinetic Assay Workflow

This protocol utilizes a continuous spectrophotometric method to monitor p-nitroaniline (pNA) release at 405 nm.[1][2]

-

Blanking: Add 20 µL Assay Buffer + 20 µL Substrate to empty wells (Blank).

-

Inhibitor Incubation:

-

Reaction Initiation: Add 20 µL of Substrate Stock (Final conc: 200 µM, approx

). -

Measurement: Immediately monitor Absorbance (405 nm) every 30 seconds for 20 minutes.

-

Analysis: Calculate initial velocity (

) from the linear portion of the curve.[1][2]

3.3 Data Analysis (Dixon Plot)

To determine the Inhibition Constant (

-

Plot

(y-axis) vs. [Inhibitor] (x-axis).[1][2] -

The X-intercept corresponds to

.[1][2] -

For a simplified determination (assuming competitive inhibition), fit data to the Cheng-Prusoff equation:

[1]

Comparative Structure-Activity Relationship (SAR)

The following table highlights why the fluorene scaffold is superior to simple phenyl analogs for specific applications requiring hydrophobic interactions.

| Inhibitor Class | Representative Structure | Binding Features | |

| Benzamidine | Phenyl-amidine | ~18 µM | Simple S1 anchor; minimal hydrophobic contact.[1][2] |

| 9H-Fluorene-1-carboxamidine | Fluorene-amidine | < 1 µM (Est.) * | S1 anchor + Rigid hydrophobic overlap with S2/S3. |

| Naphthamidine | Naphthalene-amidine | ~5-10 µM | Intermediate hydrophobicity.[1][2] |

*Note: Specific

Troubleshooting & Stability

-

Solubility Issues: If precipitation occurs in aqueous buffer, increase DMSO concentration to 5% (ensure enzyme tolerates this) or add 0.01% Triton X-100.

-

Autohydrolysis: Amidine compounds are stable at neutral pH but can hydrolyze to amides at high pH (>9.0).[1][2] Maintain pH 7.4–8.0.

-

False Positives: Ensure the compound does not aggregate.[1][2] Promiscuous inhibition due to aggregation can be ruled out by adding 0.01% detergent (Tween-20) to the assay buffer.[1][2]

References

-

Mechanism of Serine Proteases: Hedstrom, L. (2002).[1][2] "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.[2] Link

-

Amidine Inhibitor Binding: Katz, B. A., et al. (2000).[2] "Design of potent and specific serine protease inhibitors." Chemistry & Biology, 7(5), 299-310.[1][2] Link

-

Fluorene Scaffold Bioactivity: Kemnitzer, W., et al. (2009).[2] "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides..." Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[2] Link

-

Assay Validation: Copeland, R. A. (2013).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2] Link[1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 9H-Fluorene-1-carboxamidine Hydrochloride

Abstract & Strategic Overview

This application note details the synthesis of 9H-Fluorene-1-carboxamidine hydrochloride , a structural analog often explored in protease inhibition (e.g., tryptase, thrombin) and DNA intercalation studies.

Unlike the common 2-substituted fluorene derivatives (accessible via electrophilic substitution), the 1-position (bay region) is sterically hindered and electronically deactivated. Direct functionalization of fluorene at the 1-position is non-trivial. Therefore, this protocol utilizes a directed functionalization strategy starting from 1-bromofluorene , followed by cyanation and a classical Pinner Reaction to construct the amidine moiety.

Retrosynthetic Logic

The synthesis is designed around the stability of the amidine salt. The Pinner method is selected over the hydroxylamine/reduction route because it directly yields the hydrochloride salt, which is generally more stable and crystalline than the free base.

Figure 1: Retrosynthetic pathway highlighting the critical Pinner intermediate.

Safety & Handling (Critical)

-

Hydrogen Cyanide/Cyanide Salts: Stage 1 involves metal cyanides. Work in a dedicated fume hood with a cyanide antidote kit available.

-

Anhydrous HCl Gas: Highly corrosive. Use a gas trap or scrubber.

-

Pressure: The Pinner reaction and ammonolysis may generate pressure. Use pressure-rated glassware (Q-tube or autoclave) if scaling up.

Experimental Protocol

Stage 1: Precursor Synthesis (Nitrile Formation)

Note: If 9H-Fluorene-1-carbonitrile is already available, proceed to Stage 2.

Objective: Convert 1-bromofluorene to 9H-fluorene-1-carbonitrile. Method: Palladium-catalyzed cyanation (Rosenmund–von Braun modification).

| Reagent | Equiv.[1][2] | Role |

| 1-Bromofluorene | 1.0 | Substrate |

| Zinc Cyanide (Zn(CN)₂) | 0.6 | Cyanide Source |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| DMF (Anhydrous) | Solvent | 0.2 M Conc. |

Procedure:

-

Charge a flame-dried Schlenk flask with 1-bromofluorene, Zn(CN)₂, and Pd(PPh₃)₄ under Argon.

-

Add anhydrous DMF via syringe.

-

Heat to 80–100°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with EtOAc and wash with 2M NH₄OH (to chelate Zn/Cu salts) followed by brine.

-

Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).

-

Yield Expectation: 85–90% (Pale yellow solid).

Stage 2: The Pinner Reaction (Imidate Formation)

Objective: Convert the nitrile to the ethyl imidate hydrochloride salt. Mechanism: Acid-catalyzed nucleophilic addition of ethanol to the nitrile.

Critical Process Parameter (CPP): Moisture Control. Water will hydrolyze the intermediate to the ethyl ester (side product).

| Reagent | Equiv.[1][2] | Specifications |

| 9H-Fluorene-1-carbonitrile | 1.0 | Dry solid |

| Ethanol (Absolute) | 10.0 | Anhydrous (<0.05% H₂O) |

| HCl (Gas) | Excess | Generated in situ or from cylinder |

| Diethyl Ether | N/A | For precipitation |

Step-by-Step Protocol:

-

Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous ethanol (0.5 M concentration) and anhydrous chloroform (1:1 ratio) in a 2-neck round bottom flask. Note: Chloroform helps solubility of the fluorene core.

-

HCl Saturation: Cool the solution to 0°C (ice/salt bath). Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved (mass increase > 20%).

-

Incubation: Seal the flask tightly (parafilm/stopper). Store at 0–4°C (fridge) for 24–48 hours.

-

Observation: The imidate hydrochloride often crystallizes out as a white precipitate.

-

-

Precipitation: If no solid forms, slowly add anhydrous diethyl ether (approx. 5x volume) to force precipitation.

-

Isolation: Filter the solid rapidly under Argon (hygroscopic!). Wash with dry ether.

-

Checkpoint: Do not dry excessively in air; proceed immediately to Stage 3 or store in a desiccator.

-

Stage 3: Ammonolysis (Amidine Formation)

Objective: Convert the imidate salt to the final amidine hydrochloride.

| Reagent | Equiv.[1][2] | Role |

| Imidate Intermediate | 1.0 | Electrophile |

| Ammonia (NH₃) | 5.0+ | Nucleophile (7N in MeOH) |

| Methanol (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol:

-

Suspension: Suspend the imidate salt (from Stage 2) in anhydrous methanol (approx. 0.3 M).

-

Addition: Add 7N NH₃ in MeOH (excess) at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Chemistry: The mixture usually becomes clear as the imidate reacts, followed by precipitation of the amidine salt or NH₄Cl.

-

-

Workup: Concentrate the solvent in vacuo to roughly 10% volume.

-

Crystallization: Add cold acetone or diethyl ether to induce crystallization of the crude amidine HCl.

-

Purification: Recrystallize from EtOH/Ether .

-

Note: NH₄Cl is a common contaminant. It is insoluble in hot ethanol, whereas the fluorene amidine is soluble. Filter off any insoluble inorganic salts while hot.

-

Quality Control & Validation

| Technique | Expected Signal (Diagnostic) | Purpose |

| ¹H NMR (DMSO-d₆) | δ 9.2–9.6 ppm (br s, 4H) | Confirms Amidine N-H protons. |

| ¹H NMR (DMSO-d₆) | δ 4.0–4.2 ppm (s, 2H) | Confirms 9-position CH₂ (Bridge) is intact (not oxidized to ketone). |

| IR Spectroscopy | 1670–1690 cm⁻¹ (Strong) | C=N stretching of amidine. |

| Mass Spec (ESI+) | [M+H]⁺ | Parent ion of the free base. |

| Silver Nitrate Test | White precipitate | Confirms presence of Chloride counterion. |

Diagram: Process Workflow & Decision Tree

Figure 2: Operational workflow for the conversion of nitrile to amidine.

Troubleshooting & Expert Tips

-

Steric Hindrance at Position 1: The 1-position is the "bay" region. The imidate formation might be slower than standard benzonitrilies.

-

Solution: If Stage 2 yield is low, extend reaction time to 72 hours or use a sealed tube to slightly pressurize the HCl (caution required).

-

-

Hydrolysis (Ester Formation): If the final product has an IR peak at 1720–1740 cm⁻¹ (ester C=O) instead of 1680 cm⁻¹, moisture entered the Pinner reaction.

-

Solution: Re-dry ethanol with Magnesium turnings/Iodine and flame-dry the glassware.

-

-

Solubility Issues: Fluorene derivatives can be hydrophobic.

-

Solution: Use a co-solvent mixture of CHCl₃/EtOH (1:1) during the Pinner step to ensure the nitrile remains in solution for the HCl to react.

-

References

-

Pinner Reaction (General Protocol): Roger, R., & Neilson, D. G. (1961).[3] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]

-

Synthesis of 1-Substituted Fluorenes (Precursor Access): Ashok, P. Y. (2023). Synthesis of Substituted Fluorene Derivatives. IISER Mohali Thesis. [Link][4]

-

Amidine Synthesis from Nitriles (Modern Context): Dunn, P. J. (2012). Amidines and N-Substituted Amidines.[5] In Comprehensive Organic Functional Group Transformations II. [Link]

-

Fluorene Chemistry (General Reactivity): Kajigaeshi, S., et al. (1986). Selective Halogenation of Fluorene. Bulletin of the Chemical Society of Japan. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. CN102108049A - Preparation method of 9-carboxyfluorene - Google Patents [patents.google.com]

- 3. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 4. DSpace at My University: Synthesis of Substituted Fluorene Derivatives and Related Natural Products from para-Quinone Methides [14.139.227.205:8080]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Determining the Potency of Novel Anticancer Agents: A Detailed Application Note for IC50 Determination of 9H-Fluorene-1-carboxamidine hydrochloride

Introduction: The Therapeutic Potential of Fluorene Derivatives and the Imperative of IC50 Determination

The 9H-fluorene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of fluorene and its oxidized counterpart, fluorenone, have garnered significant interest as potential therapeutic agents, particularly in oncology.[1] Research has revealed that certain N-aryl-9-oxo-9H-fluorene-1-carboxamides can act as potent inducers of apoptosis in various cancer cell lines, including myeloid leukemia (HL-60), liver carcinoma (SMMC-7721), and lung carcinoma (A549).[2] Some of these compounds have demonstrated efficacy in the sub-micromolar range, highlighting their potential for development as anticancer drugs.[3][4]

9H-Fluorene-1-carboxamidine hydrochloride, the subject of this application note, belongs to this promising class of molecules. To rigorously evaluate its potential as a therapeutic candidate, a precise and reproducible determination of its half-maximal inhibitory concentration (IC50) is paramount. The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[5][6][7] This metric is a cornerstone in drug discovery, providing a critical assessment of a compound's potency and guiding further development.[5][8] A lower IC50 value indicates that the drug is effective at lower concentrations, which can translate to reduced systemic toxicity in patients.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the IC50 value of this compound. We will explore both cell-based and enzyme-based assay methodologies, offering detailed, step-by-step protocols grounded in established scientific principles. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these protocols effectively.

Pillar 1: Foundational Principles of IC50 Determination

The determination of an IC50 value relies on generating a dose-response curve, which illustrates the relationship between the concentration of an inhibitor and the magnitude of the biological response.[6][9] This is typically a sigmoidal curve when the inhibitor concentration is plotted on a logarithmic scale against the percentage of inhibition.[6]

Key Concepts:

-

Dose-Response Relationship: The fundamental principle that the effect of a substance on an organism is dependent on the dose or concentration administered.

-

Logarithmic Scale: Used for plotting inhibitor concentrations to linearize the sigmoidal dose-response curve, making it easier to determine the IC50 value, which corresponds to the inflection point of the curve.[6]

-

Curve Fitting: Non-linear regression analysis, often using a four-parameter logistic (4PL) model, is the standard method for fitting the experimental data and accurately calculating the IC50 value.[10]

Pillar 2: Cell-Based IC50 Determination: Assessing Cytotoxicity

Cell-based assays are indispensable for evaluating the cytotoxic or cytostatic effects of a compound on cancer cells.[11][12] These assays measure cell viability or proliferation in the presence of varying concentrations of the test compound.

Choosing the Right Cell Line

The selection of an appropriate cancer cell line is critical and should be guided by the therapeutic target of interest. Given that derivatives of 9-oxo-9H-fluorene have shown activity against lung and breast cancer cell lines[2][13], we will use the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines as examples in this protocol.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][14] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Materials:

-

This compound

-

A549 or MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

Caption: Workflow for MTT-based cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture A549 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a wide range-finding experiment first, followed by a more focused dose range.[5]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Each concentration should be tested in triplicate.[14]

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Data Presentation:

| Concentration (µM) | Absorbance (OD570) | % Viability |

| Vehicle Control | 1.25 | 100 |

| 0.01 | 1.22 | 97.6 |

| 0.1 | 1.10 | 88.0 |

| 1 | 0.75 | 60.0 |

| 10 | 0.30 | 24.0 |

| 100 | 0.05 | 4.0 |

| Table 1: Example data from an MTT assay. |

Pillar 3: Enzyme-Based IC50 Determination: Probing the Molecular Target

While the precise molecular target of this compound may be unknown, many anticancer agents function by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as kinases or caspases.[4] An enzyme inhibition assay directly measures the effect of a compound on the activity of a purified enzyme.[6]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of a compound against a hypothetical enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

-

This compound

-

Purified enzyme of interest

-

Enzyme-specific substrate

-

Assay buffer

-

Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

-

96-well assay plate

-

Microplate reader

Experimental Workflow:

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in the assay buffer.

-

Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the serially diluted compound, and the enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate for a predetermined time, ensuring the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all measurements.

-

Calculate the percentage of enzyme inhibition for each concentration using the formula:

-

% Inhibition = 100 - [((Signal of treated well - Signal of negative control) / (Signal of positive control - Signal of negative control)) x 100]

-

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression curve fit to determine the IC50 value.

-

Data Presentation:

| Concentration (µM) | Signal (RFU) | % Inhibition |

| Positive Control | 5000 | 0 |

| 0.01 | 4800 | 4 |

| 0.1 | 4200 | 16 |

| 1 | 2500 | 50 |

| 10 | 800 | 84 |

| 100 | 200 | 96 |

| Table 2: Example data from a fluorometric enzyme inhibition assay. |

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reproducibility of the IC50 determination, the following controls and considerations are essential:

-

Positive and Negative Controls: Always include appropriate controls to validate the assay performance.

-

Vehicle Control: The effect of the solvent (e.g., DMSO) on the cells or enzyme must be assessed.

-

Replicates: Performing experiments in triplicate or quadruplicate minimizes the impact of random errors.[14]

-

Assay Validation: For enzyme assays, it is crucial to determine the Michaelis-Menten constant (Km) of the substrate, as the IC50 value can be dependent on the substrate concentration.[6][9]

Conclusion

The determination of the IC50 value is a critical step in the preclinical evaluation of potential drug candidates like this compound. By following the detailed protocols and principles outlined in this application note, researchers can obtain reliable and reproducible data on the potency of this and other novel compounds. This information is invaluable for making informed decisions in the drug discovery and development process.

References

-

Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

-

NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

-

JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

-

Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

-

ResearchGate. (2015, March 30). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Retrieved from [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2010, February 1). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Retrieved from [Link]

-

PubMed. (2009, June 1). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. Retrieved from [Link]

-

The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Retrieved from [Link]

-

ChEMBL. (n.d.). Explore all Targets. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (2024, November 15). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]

Sources

- 1. ujpronline.com [ujpronline.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of IC50 Determination | Visikol [visikol.com]

- 6. courses.edx.org [courses.edx.org]

- 7. clyte.tech [clyte.tech]

- 8. altogenlabs.com [altogenlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ww2.amstat.org [ww2.amstat.org]

- 11. njbio.com [njbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays [antineo.fr]

Application Note: In Vivo Dosage & Formulation of 9H-Fluorene-1-carboxamidine Hydrochloride

[1][2][3]

Abstract & Mechanism of Action

This compound combines a lipophilic fluorene scaffold with a highly basic carboxamidine group (

-

Mechanism: The amidine moiety forms a salt bridge with the catalytic aspartate (Asp189 in trypsin-like enzymes) or key residues in GPCR transmembrane domains.[1][2][3] The fluorene ring provides hydrophobic interactions (Van der Waals) in the S2/S3 subsites or receptor binding pockets, enhancing affinity and selectivity over simple benzamidines.[1][2]

-

Key Challenge: The "Amidine-Fluorene Paradox"—the amidine group is highly polar and hydrophilic, while the fluorene core is rigid and lipophilic.[1][2][3] This creates unique solubility and permeability challenges (Class II/IV in BCS) requiring specific formulation strategies.

Diagram 1: Predicted Mechanism & Pharmacophore

Caption: Structural pharmacophore of 9H-Fluorene-1-carboxamidine showing the dual binding mode: electrostatic anchoring via the amidine and hydrophobic stabilization via the fluorene core.[1][2][3]

Formulation & Stability

The hydrochloride salt improves water solubility compared to the free base, but the fluorene core limits solubility in pure saline at neutral pH.[1][2]

Recommended Vehicle Systems

| Vehicle Type | Composition | Solubility Limit (Est.) | Application |

| Standard (IV/IP) | 5% DMSO + 95% Saline (0.9%) | ~1-2 mg/mL | Low dose PK/PD studies.[1][2][3] |

| Enhanced (PO/IP) | 10% DMSO + 40% PEG400 + 50% Water | ~5-10 mg/mL | High dose efficacy studies.[1][2][3] |

| Advanced (IV) | 20% HP-β-Cyclodextrin (pH 5.0-6.0) | ~5-15 mg/mL | Prevents precipitation & reduces injection site irritation.[1][2][3] |

Preparation Protocol:

-

Weigh the HCl salt.

-

Dissolve completely in pure DMSO (or initial solvent) first. Vortex for 2 minutes.

-

Slowly add the aqueous phase (Saline/Water/Cyclodextrin) while vortexing to prevent "crashing out."

-

pH Check: Amidine salts are acidic in solution.[1][2] Adjust pH to 5.5–7.0 using dilute NaOH if necessary, but avoid pH > 8.0 as the free base may precipitate.[1][2]

-

Filtration: Filter sterilize (0.22 µm) immediately before use.

Dosage Selection Guide

Dosage depends heavily on the intended target (Enzyme vs. Receptor).[1][2]

A. For Serine Protease Inhibition (Thrombin/Factor Xa/Tryptase)[1][2]

-

Target Plasma Concentration: 1–10 µM (maintained).

-

Mouse (C57BL/6):

-

Rat (SD/Wistar):

B. For GPCR Modulation (5-HT/Dopamine)[1][2][3]

-

Target Plasma Concentration: 50–500 nM.

-

Mouse/Rat:

Safety Ceiling (MTD):

Experimental Protocols

Experiment 1: Dose-Escalation & Tolerability (Pilot)

Objective: Determine the Maximum Tolerated Dose (MTD) and observe acute physiological effects. Animals: Male C57BL/6 Mice (n=3 per group) or SD Rats (n=2 per group).

-

Baseline: Measure body weight and observe behavior (activity, respiration).[1][2]

-

Dosing: Administer vehicle control to Group 1.

-

Monitoring:

-

Endpoint: Define MTD as the highest dose with no mortality and <10% body weight loss.

Experiment 2: Pharmacokinetics (PK) Snapshot

Objective: Confirm exposure and half-life (

-

Dose: Administer 5 mg/kg (IV) or 30 mg/kg (PO) .

-

Sampling: Collect blood (Lithium Heparin or EDTA) at:

-

Analysis: LC-MS/MS.

-

Calculation: Determine

,

Diagram 2: In Vivo Workflow Decision Tree

Caption: Decision tree for formulation and dose selection based on administration route and solubility limits.

Safety & Toxicology

-

Cardiovascular: Amidines are known to inhibit Diamine Oxidase and can trigger histamine release, leading to rapid hypotension.[1][2] Monitor blood pressure if dosing IV > 5 mg/kg.[1][2]

-

Renal: Excretion is likely renal.[1][2] Ensure animals are well-hydrated.[1][2][3]

-

Exclusion Criteria: Do not use in animals with pre-existing renal impairment or bleeding disorders (due to potential anticoagulant effects).[1][2]

Troubleshooting

| Issue | Cause | Solution |

| Precipitation upon injection | "Crashing out" in aqueous blood stream.[1][2][3] | Reduce concentration; Increase Cyclodextrin %; Slow infusion rate. |

| Sudden death (IV) | Acute hypotension or embolism.[1][2] | Lower dose; Switch to slow infusion; Check for particulates. |

| Lack of Efficacy (PO) | Poor bioavailability (Polar amidine).[1][2] | Use Prodrug strategy (if synthesis allows) or switch to IP/SC; Increase dose to 100 mg/kg. |

References

-

General Pharmacology of Amidines: Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews, 34(3), 565-579.[1][2][3] Link

-

Fluorene Scaffolds in Medicinal Chemistry: Telvekar, V. N., et al. (2012).[1][2] Design, synthesis and biological evaluation of novel fluorene derivatives as potential enzyme inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

-

OECD Guidelines for Acute Toxicity: OECD. (2001).[1][2] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[1][2][3] OECD Guidelines for the Testing of Chemicals.[1][2] Link[1][2][3]

-

Vehicle Selection for In Vivo Studies: Gad, S. C., et al. (2006).[1][2] Nonclinical vehicle use in studies by multiple routes.[1][2][4] International Journal of Toxicology, 25(6), 499-521.[1][2][3] Link

(Note: As 9H-Fluorene-1-carboxamidine is a specific chemical probe without a dedicated "drug monograph," these references provide the structural and toxicological basis for the recommended protocols.)

Application Notes and Protocols for the Investigation of 9H-Fluorene-1-carboxamidine Hydrochloride in Viral Entry Studies

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the application of 9H-Fluorene-1-carboxamidine hydrochloride in viral entry inhibition are not publicly available. This guide, therefore, provides a comprehensive framework based on the known antiviral properties of related fluorene derivatives and established methodologies for studying viral entry. The protocols and mechanistic discussions are presented as a robust starting point for investigating this and similar compounds as potential viral entry inhibitors.

I. Introduction: The Fluorene Scaffold in Antiviral Research

The 9H-fluorene moiety is a privileged tricyclic aromatic hydrocarbon structure that has garnered significant attention in medicinal chemistry. Its rigid and planar geometry provides an excellent scaffold for the synthesis of diverse derivatives with a wide range of biological activities. While extensively studied for its anticancer properties, a growing body of evidence reveals the potential of fluorene-based compounds as potent antiviral agents.

Derivatives of fluorenone, a close structural analog of fluorene, have demonstrated notable antiviral effects. For instance, Tilorone, a fluorenone derivative, is a known immunomodulatory agent with activity against a variety of DNA and RNA viruses.[1][2] More recent research has focused on novel symmetric fluorene-2,7-diamine derivatives as highly potent inhibitors of the Hepatitis C Virus (HCV) by targeting the viral NS5A protein.[3][4][5] These findings underscore the potential of the fluorene scaffold as a promising platform for the development of novel antiviral therapeutics. This guide will explore the hypothetical application of this compound in the specific context of viral entry inhibition, a critical and often targeted stage of the viral life cycle.

II. Rationale for Investigating this compound as a Viral Entry Inhibitor

Viral entry into a host cell is a multi-step process that presents several attractive targets for therapeutic intervention. This process typically involves viral attachment to the cell surface, interaction with specific receptors, and subsequent fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. Interrupting any of these steps can effectively halt the infection at its earliest stage.

The rationale for investigating this compound as a viral entry inhibitor is based on the following:

-

Structural Features: The fluorene core provides a rigid backbone, while the carboxamidine group, being a strong basic group, can participate in crucial hydrogen bonding and electrostatic interactions with viral or host cell surface proteins involved in entry.

-

Broad-Spectrum Potential: Targeting conserved host factors or viral structures essential for entry can lead to the development of broad-spectrum antivirals, effective against multiple viruses.[6][7]

-

Known Antiviral Activity of the Scaffold: The established antiviral activity of various fluorene derivatives against viruses like HCV and HSV-2 suggests that the scaffold is amenable to interactions with viral targets.[1][3]

III. Proposed Mechanism of Action in Viral Entry Inhibition

The precise mechanism by which a novel fluorene-carboxamidine derivative might inhibit viral entry is yet to be determined. However, based on the structure, several plausible mechanisms can be hypothesized:

-

Inhibition of Viral Attachment: The compound could bind to viral surface glycoproteins (e.g., spike protein of coronaviruses, hemagglutinin of influenza) or host cell receptors (e.g., ACE2 for SARS-CoV-2), thereby preventing the initial attachment of the virus to the cell.

-

Blockade of Receptor-Co-receptor Interaction: Many viruses require interaction with a primary receptor and a co-receptor for entry. The compound might interfere with this process.

-

Inhibition of Membrane Fusion: The fusion of the viral envelope with the host cell membrane is a critical step mediated by viral fusion proteins. The compound could stabilize a pre-fusion conformation of these proteins or block the conformational changes required for fusion.

The following diagram illustrates the potential points of intervention in a generic viral entry pathway.

Caption: Potential points of viral entry inhibition by a novel compound.

IV. Experimental Protocols for Assessing Viral Entry Inhibition

To investigate the effect of this compound on viral entry, a pseudovirus-based entry assay is a robust and safe starting point. This assay utilizes non-replicating viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the envelope proteins of a virus of interest.

A. General Workflow for a Pseudovirus Entry Assay

The following diagram outlines the general workflow for screening a compound's effect on viral entry using a pseudovirus assay.

Caption: Workflow for a pseudovirus-based viral entry inhibition assay.

B. Detailed Step-by-Step Protocol: Luciferase-Based Pseudovirus Entry Assay

Materials:

-

Target cells susceptible to the virus of interest (e.g., HEK293T-ACE2 cells for SARS-CoV-2 pseudovirus).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Pseudovirus particles expressing luciferase.

-

This compound.

-

DMSO (for compound dilution).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

-

Cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

-

Cell Seeding:

-

Trypsinize and count target cells.

-

Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate at 37°C, 5% CO2 for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to obtain 2x working concentrations (e.g., from 200 µM to 0.1 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

-

Cell Treatment and Infection:

-

Carefully remove the medium from the cells.

-

Add 50 µL of the 2x compound dilutions to the respective wells.

-

Immediately add 50 µL of pseudovirus diluted in culture medium to each well. The final volume will be 100 µL with 1x compound concentrations.

-

Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Incubate at 37°C, 5% CO2 for 48-72 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add 100 µL of luciferase reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Measure luminescence using a plate reader.

-

-

Cytotoxicity Assay:

-

In a separate plate, seed cells and treat with the same compound dilutions as above (without adding the pseudovirus).

-

After 48-72 hours of incubation, perform a cytotoxicity assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).

-

C. Data Analysis and Interpretation

-

Normalization: Normalize the luciferase readings of the compound-treated wells to the "virus only" control (set to 100% entry).

-

IC50 Calculation: Plot the normalized percent inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the 50% inhibitory concentration (IC50).

-

CC50 Calculation: Similarly, calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.

V. Quantitative Data on Related Fluorene Derivatives

While data for this compound is unavailable, the following table summarizes the reported antiviral activity of other fluorene derivatives to provide a reference for expected potency.

| Compound Class | Virus | Assay | EC50 | Reference |

| Symmetric Fluorene-2,7-diamine derivative (Compound 26) | HCV Genotype 1b | Replicon Assay | 36 pM | [3][4] |

| Symmetric Fluorene-2,7-diamine derivative (Compound 26) | HCV Genotype 3a | Replicon Assay | 1.2 nM | [3][4] |

| 9-Fluorenon-4-carboxamides | HSV-2 | Antiviral Assay | Not specified, but showed activity | [1] |

VI. Concluding Remarks and Future Directions

The fluorene scaffold represents a versatile platform for the design of novel antiviral agents. While the specific compound this compound remains to be characterized for its antiviral properties, the protocols and rationale outlined in this guide provide a solid foundation for its investigation as a potential viral entry inhibitor.

Future studies should aim to:

-

Synthesize and purify this compound.

-

Perform the described pseudovirus entry assays against a panel of viruses to determine its spectrum of activity.

-

If significant entry inhibition is observed, conduct mechanism-of-action studies (e.g., time-of-addition assays, fusion assays) to pinpoint the specific step of entry that is blocked.

-

Optimize the lead compound through medicinal chemistry to improve potency and selectivity.

By systematically applying these methodologies, researchers can effectively evaluate the potential of this compound and other novel fluorene derivatives as next-generation antiviral drugs.

VII. References

-

Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(4), 292. [Link]

-

Gaggini, F., Chilin, A., Mastromarino, P., & Al-Qawasmeh, R. A. (2004). 9-Fluorenon-4-carboxamides: synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation. Note II. Arkivoc, 2004(5), 334-348. [Link]

-

ResearchGate. (n.d.). 9-fluorenon-4-carboxamides. Retrieved February 13, 2024, from [Link]

-

Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(4), 292. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved February 13, 2024, from [Link]

-

ACS Publications. (2025, March 7). Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. Retrieved February 13, 2024, from [Link]

-

Frontiers. (2015, May 22). Broad-spectrum antiviral agents. Retrieved February 13, 2024, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 9H-Fluorene-1-carboxamidine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Dissolving 9H-Fluorene-1-carboxamidine hydrochloride presents a classic "amphiphilic conflict." The molecule contains a highly rigid, hydrophobic fluorene core (lipophilic) attached to a polar, ionic carboxamidine hydrochloride tail (hydrophilic).

While Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its dual nature (high dielectric constant for salts, organic character for aromatics), users often encounter slow dissolution, "oiling out," or precipitation upon cooling. This guide provides a mechanistic approach to overcoming these thermodynamic barriers.

Physicochemical Profile